molecular formula C8H10FNO B1346479 4-Fluoro-2-methoxy-N-methylaniline CAS No. 941294-13-9

4-Fluoro-2-methoxy-N-methylaniline

Cat. No. B1346479
M. Wt: 155.17 g/mol
InChI Key: XFBVWHXMTJVYSQ-UHFFFAOYSA-N
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Description

“4-Fluoro-2-methylaniline” is a type of aromatic amine. It’s a derivative of aniline where a fluorine atom is substituted at the 4th position and a methyl group at the 2nd position . It’s used in various chemical reactions and has applications in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-methylaniline” consists of a benzene ring with a fluorine atom at the 4th position and a methyl group at the 2nd position . The exact structure of “4-Fluoro-2-methoxy-N-methylaniline” isn’t available in the sources I found.

Scientific Research Applications

Environmental Toxicology Insights

A study explored the metabonomic assessment of toxicity using earthworms (Eisenia veneta) exposed to different xenobiotics, including 2-fluoro-4-methylaniline, a compound closely related to 4-Fluoro-2-methoxy-N-methylaniline. This research utilized high-resolution 1H NMR spectroscopy to detect changes in low-molecular-weight metabolites indicative of toxic insult. Such studies are crucial for understanding the environmental impact of chemical compounds and developing biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Medicinal Chemistry and Imaging

In medicinal chemistry, derivatives of 4-Fluoro-2-methoxy-N-methylaniline have been synthesized and evaluated as potential positron emission tomography (PET) probes. For instance, compounds were designed for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for β-amyloid aggregates, demonstrating the potential of 4-Fluoro-2-methoxy-N-methylaniline derivatives in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Organic Synthesis Applications

4-Fluoro-2-methoxy-N-methylaniline serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, a study described a convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the versatility of fluoro-methoxyaniline derivatives in organic synthesis. Such reactions contribute to the development of novel materials and pharmaceuticals (Patrick et al., 2002).

Advanced Material Research

Research into fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showcased the application of fluoro-aniline derivatives in catalyzing reactions using CO2 as a C1 building block. This study emphasizes the role of such compounds in developing more efficient and environmentally friendly catalytic processes (Yang et al., 2015).

properties

IUPAC Name

4-fluoro-2-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBVWHXMTJVYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650491
Record name 4-Fluoro-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methoxy-N-methylaniline

CAS RN

941294-13-9
Record name 4-Fluoro-2-methoxy-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxy-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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